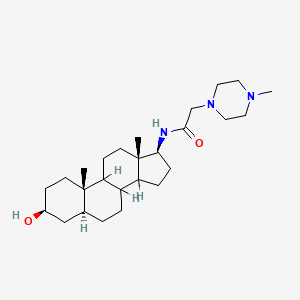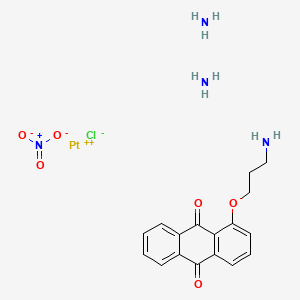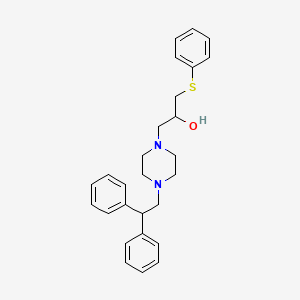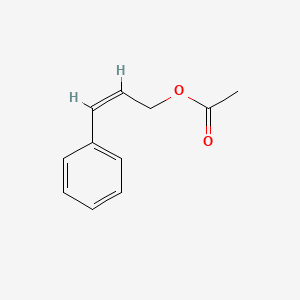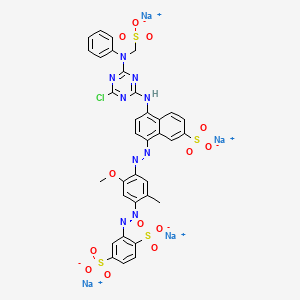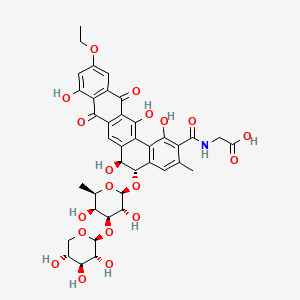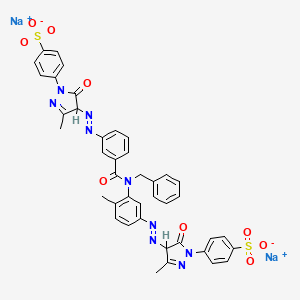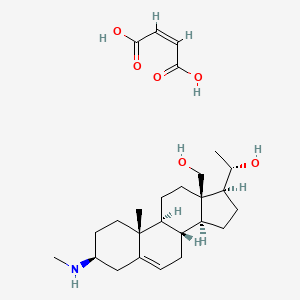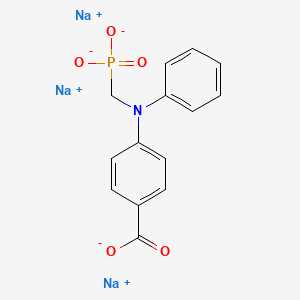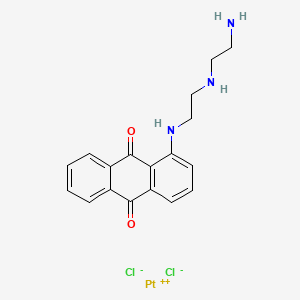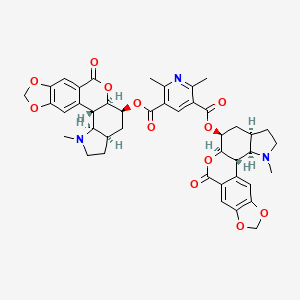
Clivimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clivimine is an alkaloid compound isolated from the plant Clivia miniata, which belongs to the Amaryllidaceae family. This plant is native to southern Africa and has been traditionally used for medicinal purposes, including as a remedy for snakebites and associated pain . This compound is one of several alkaloids found in Clivia miniata, alongside others such as lycorine, clivonine, and galanthamine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of clivimine involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing cyclic imines, which include this compound, involve the use of electron-deficient sulfamate-derived and N-sulfonyl cyclic imines as versatile synthons in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in scientific research rather than large-scale industrial applications. The isolation of this compound from Clivia miniata involves extraction and purification processes that are typical for alkaloids.
化学反応の分析
Types of Reactions
Clivimine, like other alkaloids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Clivimine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the understanding of alkaloid chemistry.
作用機序
The mechanism of action of clivimine involves its interaction with molecular targets such as acetylcholinesterase. This compound inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where acetylcholine levels are reduced.
類似化合物との比較
Clivimine is similar to other Amaryllidaceae alkaloids such as:
Lycorine: Known for its antiviral and anticancer properties.
Clivonine: Another alkaloid from Clivia miniata with similar biological activities.
Galanthamine: Used in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
This compound is unique due to its specific structure and the particular biological activities it exhibits. Its potential as an acetylcholinesterase inhibitor makes it a compound of interest in the treatment of neurodegenerative diseases.
特性
CAS番号 |
7096-85-7 |
|---|---|
分子式 |
C43H43N3O12 |
分子量 |
793.8 g/mol |
IUPAC名 |
bis[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C43H43N3O12/c1-18-22(40(47)55-32-9-20-5-7-45(3)36(20)34-24-12-28-30(53-16-51-28)14-26(24)42(49)57-38(32)34)11-23(19(2)44-18)41(48)56-33-10-21-6-8-46(4)37(21)35-25-13-29-31(54-17-52-29)15-27(25)43(50)58-39(33)35/h11-15,20-21,32-39H,5-10,16-17H2,1-4H3/t20-,21-,32+,33+,34+,35+,36-,37-,38+,39+/m1/s1 |
InChIキー |
CJYOGPFDNAEALZ-BVORSCEZSA-N |
異性体SMILES |
CC1=C(C=C(C(=N1)C)C(=O)O[C@H]2C[C@H]3CCN([C@H]3[C@H]4[C@H]2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)O[C@H]7C[C@H]8CCN([C@H]8[C@H]9[C@H]7OC(=O)C1=CC2=C(C=C91)OCO2)C |
正規SMILES |
CC1=C(C=C(C(=N1)C)C(=O)OC2CC3CCN(C3C4C2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)OC7CC8CCN(C8C9C7OC(=O)C1=CC2=C(C=C91)OCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


